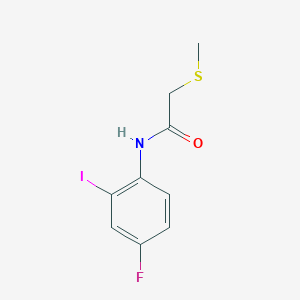![molecular formula C27H22NP B14913841 3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a biphenyl structure, with a propanenitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile typically involves the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine under palladium-catalyzed conditions. The reaction proceeds through a cross-coupling mechanism, often employing a base such as potassium carbonate and a solvent like toluene. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile to introduce the propanenitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is utilized in several scientific research applications:
Chemistry: As a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile primarily involves its role as a ligand. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various catalytic processes. The biphenyl structure provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphanyl)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand used in cross-coupling reactions.
Uniqueness
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to its combination of a diphenylphosphanyl group with a biphenyl structure and a propanenitrile group. This unique structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic applications.
Propiedades
Fórmula molecular |
C27H22NP |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
3-[2-(2-diphenylphosphanylphenyl)phenyl]propanenitrile |
InChI |
InChI=1S/C27H22NP/c28-21-11-13-22-12-7-8-18-25(22)26-19-9-10-20-27(26)29(23-14-3-1-4-15-23)24-16-5-2-6-17-24/h1-10,12,14-20H,11,13H2 |
Clave InChI |
OTHYOAAQHHCVKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)








